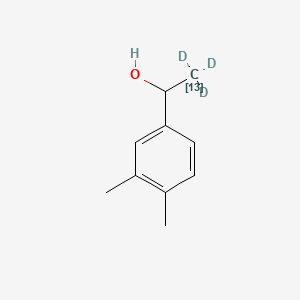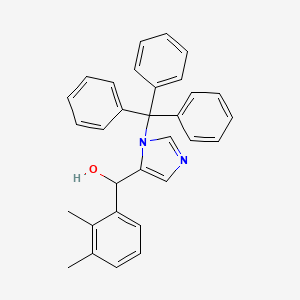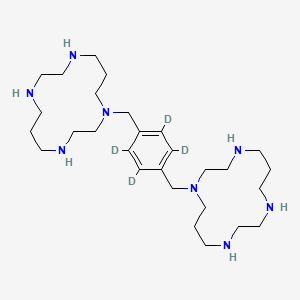
2-Methyl-6-nitroaniline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-nitroaniline-d3: is a deuterated derivative of 2-Methyl-6-nitroaniline. It is a compound that contains a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with a methyl group (-CH3) at the second position and deuterium atoms replacing the hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroaniline-d3 typically involves the nitration of 2-Methylaniline-d3. The process includes the following steps:
Nitration: 2-Methylaniline-d3 is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the sixth position of the benzene ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Methyl-6-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Reduction: 2-Methyl-6-phenylenediamine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Methyl-6-nitrobenzoic acid-d3.
科学研究应用
2-Methyl-6-nitroaniline-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of similar non-deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of similar compounds within biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of related compounds.
Industry: Applied in the development of dyes, pigments, and other industrial chemicals where isotopic labeling can provide insights into the production processes.
作用机制
The mechanism of action of 2-Methyl-6-nitroaniline-d3 involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium atoms provide stability and allow for detailed tracking in various reactions and processes.
相似化合物的比较
- 2-Methyl-6-nitroaniline
- 2-Amino-3-nitrotoluene
- 6-Nitro-o-toluidine
Comparison: 2-Methyl-6-nitroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
属性
CAS 编号 |
1246816-42-1 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
155.17 g/mol |
IUPAC 名称 |
2-nitro-6-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3/i1D3 |
InChI 键 |
FCMRHMPITHLLLA-FIBGUPNXSA-N |
SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)[N+](=O)[O-])N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N |
同义词 |
2-Methyl-6-nitro-benzenamine-d3; 6-Nitro-o-toluidine-d3; 1-Amino-2-methyl-6-nitrobenzene-d3; 1-Nitro-2-amino-3-methylbenzene-d3; 2-Amino-3-nitrotoluene-d3; 2-Methyl-6-nitroaniline-d3; 2-Nitro-6-methylaniline-d3; 3-Nitro-2-aminotoluene-d3; NSC 286-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

